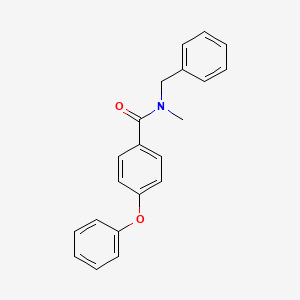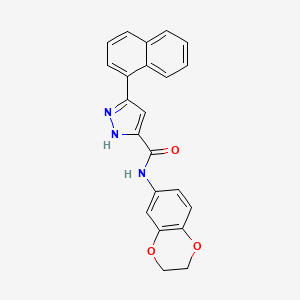![molecular formula C11H13BrClN B15155810 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-azabicyclo[310]hexane hydrochloride is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structures, which often impart interesting chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi (n-butyllithium). This reaction proceeds through an open chain transition state facilitated by intermolecular Br···Li coordination, following an SN2 mechanism . The reaction conditions often include the use of lithium cations to promote cyclization and increase yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems could also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The azabicyclo structure can be formed or modified through cyclization reactions involving lithium coordination.
Common Reagents and Conditions
n-BuLi (n-butyllithium): Used for the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide.
Electrophiles: React with the azabicyclo compound to form pyrrolidines and piperidines.
Major Products
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. For example, similar compounds have been shown to act as antagonists at nicotinic acetylcholine receptors, affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Shares the azabicyclo structure but lacks the bromophenyl group.
Bicyclo[3.1.0]hexanes: A broader class of compounds with similar bicyclic structures.
Uniqueness
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other azabicyclo compounds and contributes to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13BrClN |
|---|---|
Peso molecular |
274.58 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H12BrN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H |
Clave InChI |
XTRMJIFWPPXPBN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15155734.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15155741.png)
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155753.png)
![4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15155756.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155776.png)


![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)
![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)

![N-(5-fluoro-2-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15155794.png)
![2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid](/img/structure/B15155799.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)
